3-({[(4-chlorophenyl)methyl]sulfanyl}methyl)-4-ethyl-5-{[(4-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazole
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Overview
Description
3-({[(4-chlorophenyl)methyl]sulfanyl}methyl)-4-ethyl-5-{[(4-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazole is a synthetic organic compound belonging to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(4-chlorophenyl)methyl]sulfanyl}methyl)-4-ethyl-5-{[(4-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazole typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Substitution Reactions: The chlorophenyl and methylphenyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide.
Sulfur Introduction: The sulfanyl groups are incorporated using thiol reagents under mild conditions, often in the presence of catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the aromatic substituents, often using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C) with hydrogen gas
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced triazole derivatives, dechlorinated products
Substitution: Various functionalized aromatic derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, triazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar activities, potentially leading to new therapeutic agents.
Medicine
In medicine, triazole-based drugs are well-known for their efficacy in treating fungal infections. This compound may serve as a lead compound for the development of new antifungal or antibacterial drugs.
Industry
Industrially, this compound could be used in the development of new agrochemicals, such as herbicides or pesticides, due to its potential biological activity. Additionally, it may find applications in materials science for the creation of novel polymers or coatings.
Mechanism of Action
The mechanism of action of 3-({[(4-chlorophenyl)methyl]sulfanyl}methyl)-4-ethyl-5-{[(4-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazole is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to metal ions or active sites in proteins, inhibiting their function. The aromatic substituents may enhance binding affinity through hydrophobic interactions or π-π stacking.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A triazole antifungal drug with a similar triazole ring structure.
Itraconazole: Another triazole antifungal with a more complex structure.
Voriconazole: A triazole antifungal known for its broad-spectrum activity.
Uniqueness
What sets 3-({[(4-chlorophenyl)methyl]sulfanyl}methyl)-4-ethyl-5-{[(4-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazole apart is its unique combination of chlorophenyl and methylphenyl sulfanyl groups. These substituents may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanylmethyl]-4-ethyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3S2/c1-3-24-19(14-25-12-16-8-10-18(21)11-9-16)22-23-20(24)26-13-17-6-4-15(2)5-7-17/h4-11H,3,12-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTAVFIFBMKNIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)C)CSCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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